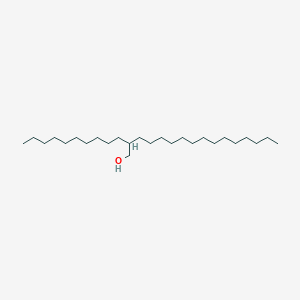
2-Decylhexadecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decylhexadecan-1-OL is a long-chain fatty alcohol with the molecular formula C28H58O. This compound is known for its unique structural properties and is used in various industrial and scientific applications. It is a white to almost white powder or lump at room temperature and has a melting point of approximately 35°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decylhexadecan-1-OL typically involves the reduction of corresponding fatty acids or esters. One common method is the hydrogenation of fatty acid methyl esters using a suitable catalyst under high pressure and temperature conditions. The reaction can be represented as follows:
R-COOCH3+H2→R-CH2OH+CH3OH
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. The choice of catalyst, temperature, and pressure conditions are crucial for optimizing yield and purity. Common catalysts include nickel, palladium, or platinum supported on various substrates .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Decylhexadecan-1-OL undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can yield hydrocarbons.
Substitution: It can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Decylhexadecanoic acid.
Reduction: Decylhexadecane.
Substitution: Decylhexadecanoate esters .
Applications De Recherche Scientifique
2-Decylhexadecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of amphiphilic glycosylamides and other complex molecules.
Biology: Acts as a surfactant in various biological assays and experiments.
Industry: Utilized in the production of cosmetics, lubricants, and as an emulsifier in various formulations .
Mécanisme D'action
The mechanism of action of 2-Decylhexadecan-1-OL primarily involves its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes .
Comparaison Avec Des Composés Similaires
Hexadecan-1-OL: A shorter chain fatty alcohol with similar properties but different applications.
2-Dodecylhexadecan-1-OL: Another long-chain fatty alcohol with a slightly different structure and uses.
Uniqueness: 2-Decylhexadecan-1-OL is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its ability to act as a surfactant and its amphiphilic nature make it particularly valuable in both industrial and research settings .
Propriétés
Numéro CAS |
500103-28-6 |
|---|---|
Formule moléculaire |
C26H54O |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
2-decylhexadecan-1-ol |
InChI |
InChI=1S/C26H54O/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26(25-27)23-21-19-17-12-10-8-6-4-2/h26-27H,3-25H2,1-2H3 |
Clé InChI |
YWDOIGHICICBLU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CCCCCCCCCC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14250660.png)
![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
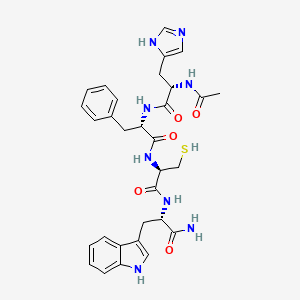
![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)
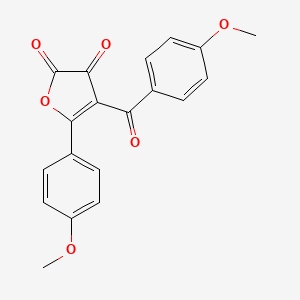
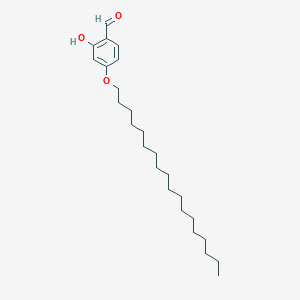


![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)

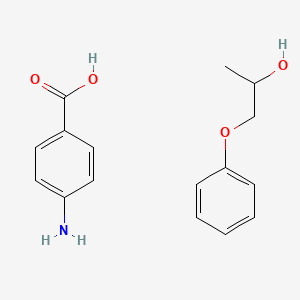
![3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine](/img/structure/B14250738.png)
